Cas no 18836-52-7 (Pellitorine)
Pellitorine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Decadienamide,N-(2-methylpropyl)-, (2E,4E)-
- (2E,4E)-N-ISOBUTYL DECADIENAMIDE
- (2E,4E)-N-Isobutyl-2,4-decadienamide
- Pellitorine
- METHYL T2 T4 HEXADIENOATE
- methyl trans
- Methyl trans,trans-sorbate
- SORBIC ACID METHYL ESTER
- trans-2,4-hexadienoate
- (2E,4E)-Decadienoic acid N-isobutylamide
- (E,E)-N-(2-Methylpropyl)-2,4-decadienamide
- trans-Pellitorine
- [ "" ]
- N-ISOBUTYL(E,E)-2,4-DECADIENAMIDE
- N-ISOBUTYLDECA-TRANS-2-TRANS-4-DIENAMIDE
- Pellitorin
- trans-Pellitorin
- (E,E)-N-Isobutyl-2,4-decadienamide
- N-Isobutyldeca-trans-2,trans-4-dienamide
- 2,4-DECADIENAMIDE, N-ISOBUTYL-, (E,E)-
- 2,4-Decadienamide, N-(2-methylpropyl)-, (E,E)-
- 2,4-Decadienamide, N-(2-methylpropyl)-, (2E,4E)-
- Pellitorine (6CI)
- 8IS5231171
- N-(2-Methylpropyl)-2,4-Decadienamide
- (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide
- Optaflow A
- (2E,4
- (2E,4Z)-N-Isobutyl-2,4-decadienamide
- CHEBI:177860
- 639086-18-3
- MAGQQZHFHJDIRE-QNRZBPGKSA-N
- (E,E)-2,4-Decadienoic isobutylamide
- 2E,4Z-decadienoic acid-N-isobutylamide
- (2E,4Z)-N-Isobutyldeca-2,4-dienamide
- N-(2-Methylpropyl)-(2E,4E)-2,4-Decadienamide
- N-Isobutyl-(E,E)-2,4-Decadienamide
- SCHEMBL258216
- (2E,4Z)-N-(2-methylpropyl)deca-2,4-dienamide
- LMFA08020162
- N-(2-Methylpropyl)-(E,E)-2,4-Decadienamide
- Deca-2E,4E-dienoic acid isobutylamide
- 2,4-Decadienoic isobutylamide, trans-Pelletorine
-
- Inchi: 1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8-,11-10+
- InChI Key: MAGQQZHFHJDIRE-QNRZBPGKSA-N
- SMILES: O=C(/C=C/C=C\CCCCC)NCC(C)C
- BRN: 1725967
Computed Properties
- Exact Mass: 223.19400
- Monoisotopic Mass: 223.193614
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 4.4
Experimental Properties
- Color/Form: Solid
- Density: 0.882
- Melting Point: 88-89 ºC
- Boiling Point: 368.7°Cat760mmHg
- Flash Point: 224.6°C
- Refractive Index: 1.469
- PSA: 29.10000
- LogP: 3.84220
- FEMA: 4148 | N-ISOBUTYLDECA-TRANS-2-TRANS-4-DIENAMIDE
Pellitorine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Pellitorine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P275555-5mg |
Pellitorine |
18836-52-7 | ≥97% | 5mg |
¥2002.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P275555-1mg |
Pellitorine |
18836-52-7 | ≥97% | 1mg |
¥835.90 | 2023-09-01 | |
| TRC | P229008-500µg |
Pellitorine |
18836-52-7 | 500µg |
$127.00 | 2023-05-17 | ||
| TRC | P229008-1mg |
Pellitorine |
18836-52-7 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | P229008-2.5mg |
Pellitorine |
18836-52-7 | 2.5mg |
$414.00 | 2023-05-17 | ||
| TRC | P229008-5mg |
Pellitorine |
18836-52-7 | 5mg |
$758.00 | 2023-05-17 | ||
| TRC | P229008-10mg |
Pellitorine |
18836-52-7 | 10mg |
$1275.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21165-1 mg |
Pellitorine |
18836-52-7 | 99.94% | 1mg |
¥777.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21165-5 mg |
Pellitorine |
18836-52-7 | 99.94% | 5mg |
¥1587.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21165-10 mg |
Pellitorine |
18836-52-7 | 99.94% | 10mg |
¥2379.00 | 2022-04-26 |
Pellitorine Suppliers
Pellitorine Related Literature
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Barbara Rohm,Annett Riedel,Jakob P. Ley,Sabine Widder,Gerhard E. Krammer,Veronika Somoza Food Funct. 2015 6 172
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Preeti Chandra,Vikas Bajpai,Mukesh Srivastva,K. B. Ramesh Kumar,Brijesh Kumar Anal. Methods 2014 6 4234
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J. Cornil,A. Guérinot,J. Cossy Org. Biomol. Chem. 2015 13 4129
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Rongrong Xu,Wenwen Zhao,Lan Yu,Qijun Chen,Xiaolu Hu,Yinying Ba,Xiaoqing Chen,Xing Wang,Xia Wu RSC Adv. 2019 9 37082
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5. Amides of vegetable origin. Part IV. The nature of pellitorine and anacyclinL. Crombie J. Chem. Soc. 1955 999
Additional information on Pellitorine
Recent Advances in Pellitorine (18836-52-7) Research: A Comprehensive Review
Pellitorine (CAS: 18836-52-7), a bioactive amide compound derived from plants such as Piper nigrum and Piper longum, has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on Pellitorine, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications. The compound's unique structure, characterized by a piperidine ring and an unsaturated side chain, underpins its interaction with biological targets, making it a promising candidate for drug development.
Recent studies have elucidated Pellitorine's role as a potent transient receptor potential vanilloid 1 (TRPV1) agonist, which contributes to its analgesic and anti-inflammatory effects. A 2023 study published in the Journal of Natural Products demonstrated that Pellitorine selectively activates TRPV1 channels in dorsal root ganglion neurons, suggesting its potential for managing neuropathic pain. Additionally, its ability to modulate calcium influx through TRPV1 activation has implications for neurodegenerative diseases, as highlighted in a Frontiers in Pharmacology article (2024).
Beyond its neurological applications, Pellitorine exhibits notable anticancer properties. Research in Bioorganic Chemistry (2023) revealed its cytotoxic effects against human hepatocellular carcinoma (HepG2) cells, with an IC50 of 12.5 μM. The compound induces apoptosis via mitochondrial dysfunction and reactive oxygen species (ROS) generation, as confirmed by flow cytometry and Western blot analyses. These findings position Pellitorine as a potential lead compound for anticancer drug development, particularly for liver cancers resistant to conventional therapies.
The pharmacokinetic profile of Pellitorine has also been a focus of recent investigations. A 2024 Phytomedicine study employing LC-MS/MS techniques reported its moderate oral bioavailability (42%) in rat models, with rapid distribution to peripheral tissues. However, its metabolism by cytochrome P450 enzymes (particularly CYP3A4) presents both challenges and opportunities for formulation strategies. Researchers are exploring nanoemulsion and liposomal delivery systems to enhance its stability and target specificity, as documented in the International Journal of Pharmaceutics (2023).
In the antimicrobial domain, Pellitorine has demonstrated broad-spectrum activity against drug-resistant pathogens. A groundbreaking 2024 study in Antimicrobial Agents and Chemotherapy showed synergistic effects when combined with colistin against multidrug-resistant Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) by 8-fold. This synergy is attributed to Pellitorine's membrane-disrupting properties, which enhance antibiotic penetration—a critical finding given the global antimicrobial resistance crisis.
Despite these advancements, challenges remain in translating Pellitorine's potential into clinical applications. Its low water solubility and rapid metabolism necessitate innovative formulation approaches. Current research, including a 2024 project funded by the National Institutes of Health, is investigating structural analogs with improved pharmacokinetic properties while retaining bioactivity. The compound's safety profile also requires further elucidation, though acute toxicity studies in rodents (LD50 > 500 mg/kg) suggest a favorable therapeutic window.
In conclusion, Pellitorine (18836-52-7) represents a multifaceted bioactive compound with applications spanning pain management, oncology, and infectious diseases. The convergence of recent mechanistic studies and formulation advancements positions this natural product derivative at the forefront of translational research in chemical biology and pharmaceutical sciences. Future directions should prioritize clinical validation of its therapeutic potential and development of scalable synthesis methods to meet potential demand.
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